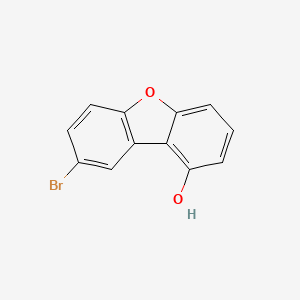
8-Bromo-1-dibenzofuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-dibenzofuranol is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 1st position on the dibenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-dibenzofuranol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method is the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1-dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 8-bromo-1-dibenzofuranone.
Reduction: Formation of 1-dibenzofuranol.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-1-dibenzofuranol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 8-Bromo-1-dibenzofuranol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound, lacking the bromine and hydroxyl groups.
8-Bromo-dibenzofuran: Lacks the hydroxyl group at the 1st position.
1-Hydroxy-dibenzofuran: Lacks the bromine atom at the 8th position.
Uniqueness: 8-Bromo-1-dibenzofuranol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7BrO2 |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
8-bromodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7BrO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6,14H |
Clé InChI |
JMDKCVYJWXSQFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


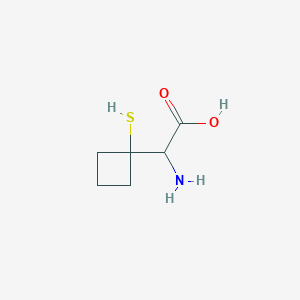
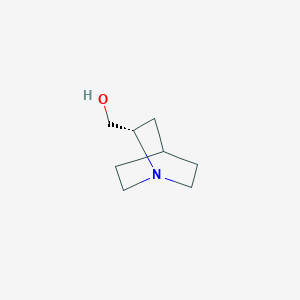

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
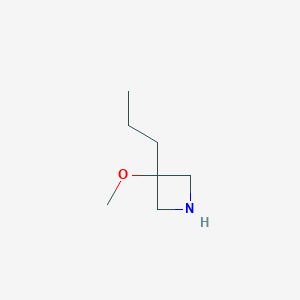
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
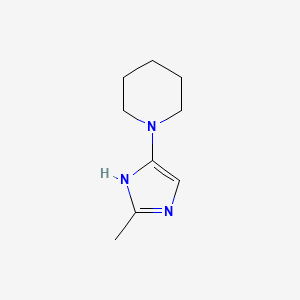
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
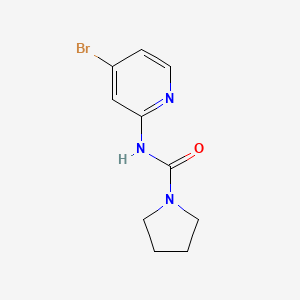
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
